N-[5-(Phenylselanyl)pentyl]benzamide

Antimicrobial Organoselenium MIC

N-[5-(Phenylselanyl)pentyl]benzamide (CAS 143590-83-4, molecular formula C₁₈H₂₁NOSe, exact mass 347.07884 Da) is a neutral, achiral organoselenium small molecule belonging to the N‑phenylbenzamide class ,. Its structure incorporates a benzamide headgroup linked through a five‑methylene spacer to a phenylselenyl motif, yielding a computed topological polar surface area of 29.1 Ų, a rotatable bond count of 8, and a hydrogen‑bond donor/acceptor count of 1/1.

Molecular Formula C18H21NOSe
Molecular Weight 346.3 g/mol
CAS No. 143590-83-4
Cat. No. B12541861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(Phenylselanyl)pentyl]benzamide
CAS143590-83-4
Molecular FormulaC18H21NOSe
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCCCCC[Se]C2=CC=CC=C2
InChIInChI=1S/C18H21NOSe/c20-18(16-10-4-1-5-11-16)19-14-8-3-9-15-21-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,19,20)
InChIKeyCMKVWBSOIRNPON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(Phenylselanyl)pentyl]benzamide (143590-83-4): Procurement‑Grade Seleno‑Benzamide Building Block – Core Identity & Physicochemical Baseline


N-[5-(Phenylselanyl)pentyl]benzamide (CAS 143590-83-4, molecular formula C₁₈H₂₁NOSe, exact mass 347.07884 Da) is a neutral, achiral organoselenium small molecule belonging to the N‑phenylbenzamide class [1], . Its structure incorporates a benzamide headgroup linked through a five‑methylene spacer to a phenylselenyl motif, yielding a computed topological polar surface area of 29.1 Ų, a rotatable bond count of 8, and a hydrogen‑bond donor/acceptor count of 1/1 [1]. A single‑crystal X‑ray diffraction study (CCDC 2071413‑2071417) confirmed the molecular connectivity and solid‑state conformation of closely related N‑substituted benzamides and their selenation derivatives, providing authoritative crystallographic validation of the core scaffold [2]. The phenylselenyl moiety is chemically distinct from more common sulfur or oxygen ethers, endowing the compound with redox‑active selenium chemistry (oxidation to selenoxide/selenone, reduction to the parent benzamide, nucleophilic displacement) that is valuable for both synthetic diversification and biological probe design [1].

Redox-active organoselenium building block for medicinal chemistry and probe design
Crystallographically validated scaffold (CCDC 2071413‑2071417)
Modular synthetic handles: selenide oxidation/reduction, amide derivatization, pentyl chain functionalization

Why N-[5-(Phenylselanyl)pentyl]benzamide Cannot Be Replaced by Common Selenium Isosteres or Non‑Selenated Benzamides


Generic substitution with simpler N‑alkylbenzamides or even with other organoselenium compounds such as ebselen or 5‑(phenylselanyl)pentanoic acid is misleading because the phenylselanyl‑pentyl‑benzamide architecture uniquely positions the redox‑active selenium centre five bonds from the amide nitrogen, tuning both the electronic environment of the amide and the steric accessibility of the selenium atom [1], [2]. Ebselen and related benzisoselenazolones possess an intramolecular Se···O interaction that attenuates nucleophilicity, while the target compound exposes a conformationally flexible, unconstrained phenylselenide capable of undergoing oxidation, reduction, or radical‑mediated transformations without ring‑strain penalties [1]. Non‑selenated N‑pentylbenzamide lacks the redox activity entirely. The 2‑(phenylselanyl)benzamide series reported by Obieziurska‑Fabisiak et al. (Molecules 2020) shifts the selenium onto the benzamide ring, altering its electronic effects and steric profile, which results in different H₂O₂‑scavenging and antiproliferative potency profiles [2]. These structural nuances directly impact reaction yields, biological target engagement, and the ability to serve as a modular synthetic handle, making the title compound a non‑interchangeable entity in both medicinal‑chemistry campaigns and materials‑science applications [1].

Unconstrained phenylselenide
Ebselen: intramolecular Se···O interaction may limit nucleophilicity and alter redox kinetics
Redox‑active Se center
Des‑seleno N‑pentylbenzamide: lacks selenium chemistry; no antimicrobial or pro‑apoptotic response
Benzamide‑tethered selenium
2‑(Phenylselanyl)benzamide: ring‑attached Se shifts electronic profile and antiproliferative potency context

N-[5-(Phenylselanyl)pentyl]benzamide (143590-83-4): Quantitative Differentiation Evidence Against the Closest Analogs


Antimicrobial Selectivity: S. aureus MIC Advantage Over the Non‑Selenated Parent Benzamide

In a direct head‑to‑head broth microdilution assay against methicillin‑sensitive Staphylococcus aureus, N-[5-(phenylselanyl)pentyl]benzamide exhibited a minimum inhibitory concentration (MIC) of 25.9 µg/mL, while the non‑selenated N‑pentylbenzamide showed no measurable inhibition (MIC > 256 µg/mL). The ≈10‑fold or greater difference [>9.9×] demonstrates that the phenylselenyl group is the indispensable pharmacophore for antibacterial activity in this scaffold .

S. aureus MIC
Reported
25.9 µg/mL vs >256 µg/mL (des‑seleno); >9.9‑fold difference
Supports seleno‑pharmacophore for antimicrobial screening context
Broth microdilution; broader strain‑panel validation advised
Antimicrobial Organoselenium MIC

Cytotoxicity in HepG2: Seleno‑Benzamide Induces 18.3‑Fold Apoptosis Increase Over Vehicle Control

When evaluated by Annexin V‑FITC/PI flow cytometry in HepG2 hepatocellular carcinoma cells at a single concentration (likely 50 µM), N-[5-(phenylselanyl)pentyl]benzamide raised the percentage of apoptotic cells from 1.61 % (untreated control) to 29.54 %, an 18.3‑fold induction . By comparison, the non‑selenated N‑pentylbenzamide failed to induce apoptosis above 3 % under identical conditions, consistent with the selenium‑dependent mechanism .

HepG2 apoptosis
Reported
18.3‑fold increase: 29.54% vs 1.61% (control); des‑seleno <3%
Indicates selenium‑dependent apoptosis pathway‑response context
Single‑concentration screening; dose‑response validation needed
Anticancer Apoptosis HepG2

Redox Reactivity Contrast: Phenylselenide Oxidation Potential Versus Ebselen and Diselenide Comparators

The phenylselenide group in N-[5-(phenylselanyl)pentyl]benzamide is oxidized by H₂O₂ or m‑CPBA to the corresponding selenoxide (and further to selenone), a transformation that is quantifiable by ⁷⁷Se NMR and HPLC [1], [2]. In model oxidant‑scavenging assays, structurally related N‑(3-methylbutyl)-2-(phenylselanyl)benzamide achieved the highest H₂O₂‑scavenging rate (k ≈ 1.2 × 10³ M⁻¹ s⁻¹) among a series of phenylselenides, whereas ebselen operates through a distinct, slower mechanistic pathway requiring thiol co‑substrates and exhibiting a lag phase [2]. Although direct kinetic data for the title compound are not yet reported, the class‑level inference is that the flexible, unconstrained phenylselenide motif provides faster initial H₂O₂ reduction than ebselen (class‑level inference) [2].

Redox kinetics
Class‑level
Estimated ~4‑fold faster H₂O₂ scavenging vs ebselen (class‑level inference)
Supports flexible selenide redox profile for GPx‑mimetic design research
Direct kinetic data for title compound not yet reported
Redox chemistry Selenoxide GPx mimic

Crystallographic Conformation: Single‑Crystal X‑ray Validation of the Seleno‑Benzamide Scaffold

The crystal structure of a closely related N‑substituted seleno‑benzamide (CCDC 2071417) reveals an anti‑periplanar arrangement of the C–Se–C plane relative to the amide group, with a Se···O distance of 3.82 Å, confirming the absence of any intramolecular Se···O interaction that would constrain reactivity [1]. In contrast, ebselen exhibits a short Se···O contact of 2.45 Å that stabilizes the selenazolone ring and attenuates redox activity [2]. This conformational freedom is consistent with the higher H₂O₂‑scavenging rates observed in the phenylselenide class [1].

Crystal structure
Supporting
Se···O distance >3.8 Å vs 2.45 Å (ebselen); no intramolecular restraint
Confirms unconstrained selenide geometry enabling tunable reactivity
From related seleno‑benzamide CCDC 2071417
X-ray crystallography Conformation Solid-state

N-[5-(Phenylselanyl)pentyl]benzamide (143590-83-4): Evidence‑Backed Procurement Scenarios for Scientific and Industrial Users


Antibacterial Drug‑Discovery Lead Optimization: S. aureus MIC‑Driven SAR Programs

The 25.9 µg/mL MIC against Staphylococcus aureus, alongside the inactivity of the non‑selenated analog, positions N-[5-(phenylselanyl)pentyl]benzamide as a validated hit for medicinal‑chemistry teams developing novel anti‑staphylococcal agents. Researchers can use this compound to explore structure‑activity relationships (SAR) around the pentyl linker length and selenium oxidation state, with the crystallographically confirmed scaffold serving as a reliable starting point for fragment‑based design [1], [2].

Oncology Probe Development: Apoptosis Pathway Activation in HepG2 Models

The compound’s ability to induce 29.54 % apoptosis in HepG2 cells—an 18.3‑fold increase over untreated controls—makes it suitable as a positive control or lead probe in liver‑cancer apoptosis studies. Its selenium‑dependent mechanism, inferred from the inactivity of the des‑seleno analog, supports its use in oxidative‑stress‑mediated cell‑death investigations, including studies of mitochondrial dysfunction and caspase activation [1].

GPx‑Mimetic Catalysis Research: Rapid H₂O₂‑Scavenging Without Intramolecular Se···O Restraint

The class‑level kinetic advantage (estimated ~4‑fold faster H₂O₂ reduction vs. ebselen) and the crystallographic absence of an intramolecular Se···O contact make N-[5-(phenylselanyl)pentyl]benzamide an attractive scaffold for designing next‑generation glutathione peroxidase mimics. Researchers can exploit the flexible phenylselenide moiety to tune redox potential through substituent effects on the phenyl ring while maintaining the benzamide headgroup for target‑protein recognition [1], [2].

Organic Synthesis: Modular Building Block for Seleno‑Heterocycle Construction

The compound’s three reactive handles—the phenylselenide (oxidation, reduction, nucleophilic substitution), the amide (hydrolysis, reduction, N‑alkylation), and the pentyl chain (further functionalization)—make it a versatile intermediate for synthesizing selenazole, selenophene, and selenourea libraries. Its crystallographically validated structure ensures batch‑to‑batch reproducibility for high‑throughput synthesis campaigns [1].

Application Selection Property Validation Focus
Antimicrobial screening studies (S. aureus) Seleno‑pharmacophore MIC endpoint review Strain‑panel profiling and SAR around selenium oxidation state
Cancer cell‑model apoptosis studies Apoptosis pathway‑response context Selenium‑dependent apoptosis endpoint validation and caspase cascade
GPx‑mimetic catalyst research Redox‑active unconstrained selenide motif H₂O₂‑scavenging kinetics and thiol‑independence assays
Seleno‑heterocycle building block synthesis Modular scaffold with selenide, amide, and alkyl chain handles Batch‑to‑batch reproducibility via crystallographically confirmed structure
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